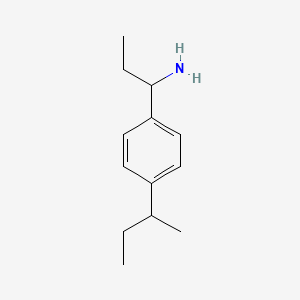![molecular formula C13H11N3O B2797195 1-(4-methylphenyl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one CAS No. 320419-95-2](/img/structure/B2797195.png)
1-(4-methylphenyl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-methylphenyl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one, also known as MPDPH, is a compound that has gained attention in the scientific community due to its potential uses in research. MPDPH is a heterocyclic compound that belongs to the pyrazolopyridine family. It has been synthesized using various methods and has shown promising results in various scientific studies.
Applications De Recherche Scientifique
Chemistry and Synthesis
A key area of research on 1-(4-methylphenyl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one involves the development of synthetic methods for its production and derivatization. Studies have focused on the regioselective synthesis of fused polycyclic derivatives of pyrazolo[3,4-b]pyridines through multi-component reactions, showcasing the compound's versatility as a precursor for various heterocyclic structures. For instance, the use of ultrasound-promoted synthesis has been highlighted for its efficiency in producing such derivatives in excellent yields (Nikpassand et al., 2010).
Structural Characterization
Research has also been directed towards understanding the structural aspects of this compound and its derivatives. Investigations into their crystal structures, tautomeric preferences, and intermolecular interactions provide insights into their chemical behavior and potential applications. These studies involve advanced techniques like X-ray diffraction and NMR spectroscopy, contributing to the comprehensive characterization of the compound (Quiroga et al., 1999).
Biological Activities
While direct studies on the biological activities of this compound itself may be limited, research on structurally related pyrazolo[3,4-b]pyridines suggests potential biomedical applications. These include investigations into their antimicrobial, antitumor, and anti-inflammatory properties, indicating the broader relevance of this chemical scaffold in drug discovery and medicinal chemistry. For example, derivatives have been evaluated for their antimicrobial activity, underscoring the potential of this compound class in developing new therapeutic agents (Deshmukh et al., 2009).
Material Science Applications
Additionally, pyrazolo[3,4-b]pyridine derivatives, by extension, may find applications in material science, particularly in the development of organic semiconductors, dyes, and photovoltaic materials. The electronic properties of these compounds, such as band gap and photovoltaic behavior, can be tuned through structural modifications, making them interesting candidates for electronic and optoelectronic applications (El-Menyawy et al., 2019).
Mécanisme D'action
Target of Action
The primary targets of this compound are Leishmania aethiopica and Plasmodium berghei . These are the causative agents of leishmaniasis and malaria respectively . The compound interacts with these targets to exert its pharmacological effects .
Mode of Action
The compound interacts with its targets through a process known as molecular docking . This involves the compound fitting into the active site of the target protein, in this case, Lm-PTR1 . The compound has a desirable fitting pattern in the LmPTR1 pocket, characterized by lower binding free energy .
Biochemical Pathways
The compound affects the biochemical pathways of the Leishmania and Plasmodium parasites . By interacting with the Lm-PTR1 protein, it disrupts the normal functioning of the parasites, leading to their death .
Pharmacokinetics
Its potent antileishmanial and antimalarial activities suggest that it has good bioavailability .
Result of Action
The compound exhibits potent antileishmanial activity, with an IC50 value of 0.018, making it 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate respectively . It also shows significant antimalarial activity, with 70.2% and 90.4% suppression against Plasmodium berghei .
Action Environment
Propriétés
IUPAC Name |
1-(4-methylphenyl)-2H-pyrazolo[3,4-b]pyridin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O/c1-9-4-6-10(7-5-9)16-12-11(13(17)15-16)3-2-8-14-12/h2-8H,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVMYCAZASWLQEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C=CC=N3)C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-isopropylphenyl)-2-((6-methoxy-1-((4-methoxyphenyl)sulfonyl)-1H-benzo[d]imidazol-2-yl)thio)acetamide](/img/structure/B2797112.png)

![3-(4-fluorophenyl)-2-((2-morpholino-2-oxoethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2797115.png)

![N'-[(E)-(2,4-dichlorophenyl)methylidene]benzenesulfonohydrazide](/img/structure/B2797117.png)
![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B2797119.png)
![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-methylthiophene-2-carboxamide](/img/structure/B2797120.png)
![4-ethoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2797122.png)
![N-benzyl-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)propanamide](/img/structure/B2797124.png)
![[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-pyridin-3-ylmethanone](/img/structure/B2797125.png)
![7-(2-ethyl-1H-imidazol-1-yl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine](/img/structure/B2797128.png)


![6-(4-methoxyphenyl)-N-(4-sulfamoylphenethyl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2797135.png)